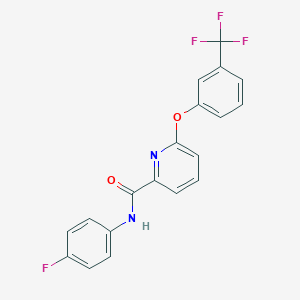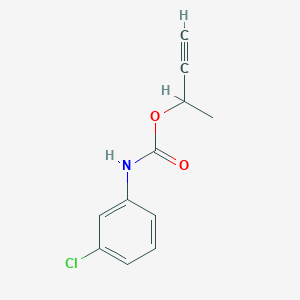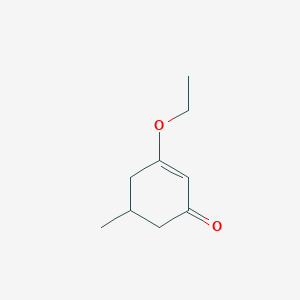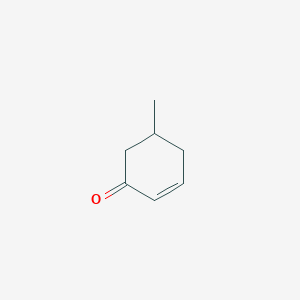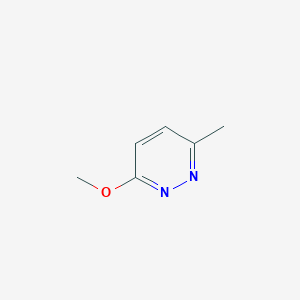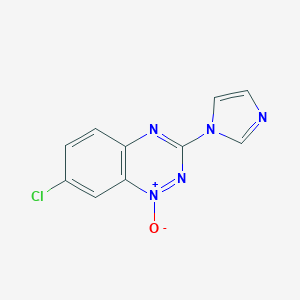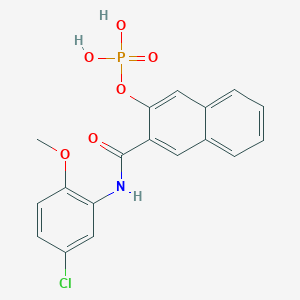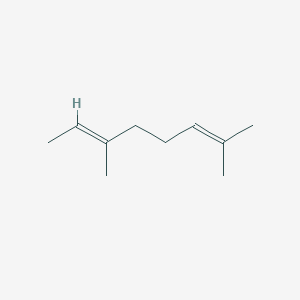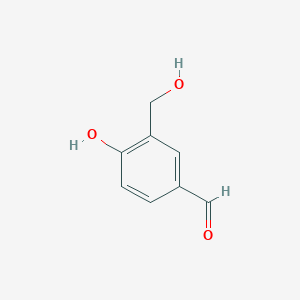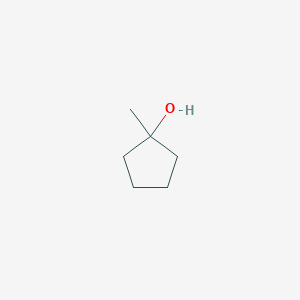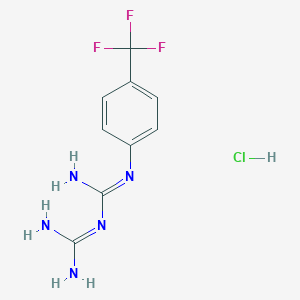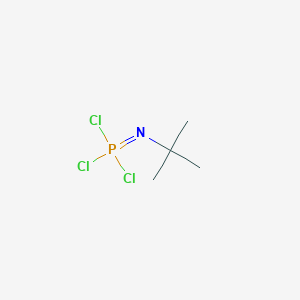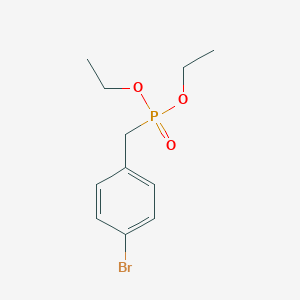
Diethyl (4-Bromobenzyl)phosphonate
概要
説明
Diethyl (4-Bromobenzyl)phosphonate is a chemical compound that belongs to the class of organic phosphonates. It is characterized by the presence of a diethyl phosphonate group attached to a bromobenzyl moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of diethyl (4-Bromobenzyl)phosphonate and its derivatives can be achieved through different synthetic routes. For instance, controlled monohalogenation of phosphonates provides a method to obtain diethyl α-monohalogenated benzylphosphonates, including the bromo variant, by starting from diethyl benzylphosphonates and using a one-pot procedure that involves protection and halogenation steps . Additionally, the synthesis of related compounds, such as diethyl (phenylamino)methyl)phosphonate derivatives, has been reported, which involves the use of UV–Vis, FT-IR, and NMR spectroscopic methods for structural confirmation .
Molecular Structure Analysis
The molecular structure of diethyl (4-Bromobenzyl)phosphonate-related compounds has been characterized using various spectroscopic techniques. For example, X-ray diffraction analysis has been used to determine the dimeric structure in crystals due to intermolecular hydrogen bonding in a related compound, diethyl (1-benzyloxycarbonylamino-1-carboranyl-3,3,3-trifluoropropyl)phosphonate . NMR spectroscopy, including 1H, 19F, and 31P NMR, is also a common tool for characterizing the structure of phosphonate compounds .
Chemical Reactions Analysis
Diethyl (4-Bromobenzyl)phosphonate can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of other phosphonate derivatives. The title compound, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, was synthesized through a 1,3-dipolar cycloaddition reaction, demonstrating the reactivity of the phosphonate group in "click chemistry" . Furthermore, the metabolism of a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, in rats has been studied, revealing that the major metabolic pathway involves mono-hydrolysis of the diethyl phosphonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (4-Bromobenzyl)phosphonate derivatives are influenced by their molecular structure. For example, the coordination of azido-functionalized aromatic phosphonate esters to lanthanide precursors yields complexes that retain the azide unit for potential applications in semiconductor surface immobilization . The optical properties of these complexes have been examined in the visible and NIR spectral regions . Additionally, the environmentally benign nature of diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor highlights the potential for sustainable chemistry applications .
科学的研究の応用
Synthesis and Materials Development
Diethyl (4-Bromobenzyl)phosphonate is used in the synthesis of mixed metal-phosphonate materials, which are known for their layered structure and potential for creating hybrid organic-inorganic materials. These materials exhibit improved thermal stability and larger porosity, advantageous for various applications (Moreau, Jaffrès, & Villemin, 2002).
Chemical Methodology Development
Researchers have developed controlled monohalogenation methods using diethyl benzylphosphonates, including diethyl (4-Bromobenzyl)phosphonate. This process has been shown to yield a variety of diethyl α-monofluoro, chloro, bromo, and iodobenzylphosphonates in pure form through a one-pot procedure, enhancing the efficiency and scope of organic synthesis (Iorga, Eymery, & Savignac, 1999).
Corrosion Inhibition
Diethyl (4-Bromobenzyl)phosphonate-related compounds have been synthesized and studied as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial contexts like acid pickling processes. The inhibition efficiency of these compounds was found to be high, making them valuable for protecting metal surfaces against corrosion (Gupta et al., 2017).
Crystallography and Structural Chemistry
Studies have been conducted on the crystal structures of related diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives. Understanding these structures is vital for the development of novel materials and pharmaceuticals. Such research contributes to the broader field of structural chemistry and material science (Ouahrouch et al., 2013).
Pharmaceutical Research
While specifically excluding information related to drug use and dosage, it's important to note that related compounds of Diethyl (4-Bromobenzyl)phosphonate have been studied for their potential in pharmaceutical applications. These studies primarily focus on understanding the chemical properties and reactions of these compounds, which can lay the groundwork for future drug development (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).
特性
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXXSZUISGKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454436 | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-Bromobenzyl)phosphonate | |
CAS RN |
38186-51-5 | |
| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

